molecular formula C16H22Cl2N2O3S B2782822 1-((2,5-Dichlorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2309599-97-9

1-((2,5-Dichlorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No. B2782822
CAS RN: 2309599-97-9
M. Wt: 393.32
InChI Key: YWXPIHMIUSXXJG-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine, also known as DSP-4, is a chemical compound that is widely used in scientific research. This compound is a selective neurotoxin that is used to study the noradrenergic system in animals and humans. DSP-4 is a potent inhibitor of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft.

Scientific Research Applications

Synthesis and Structural Insights

Synthesis Techniques and Structural Analysis : The synthesis of complex molecules incorporating the 1-((2,5-Dichlorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine structure often involves intricate reactions, such as enamine oxidation, aziridination, and condensation with sulfonyl chlorides. For instance, Sunose et al. (1998) elaborated on synthesizing 3-hydroxy and 3-amino 2-substituted N-heterocycles through asymmetric epoxidation and dihydroxylation, leading to diols and 3-amino-2-methoxypyrrolidine derivatives (Sunose et al., 1998). Another study by Girish et al. (2008) focused on synthesizing and characterizing [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, revealing its crystal structure and confirming the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom (Girish et al., 2008).

Biological Activity and Application : The modification of the This compound structure has been explored for various biological activities, including antimicrobial properties. Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, evaluating their antimicrobial activity against pathogens of Lycopersicon esculentum, demonstrating significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Molecular Design and Spectral Characterization

Molecular Design for Tailoring Polarity : The incorporation of the This compound structure into larger molecular frameworks allows for the tailoring of physical and chemical properties. Reddy et al. (2013) introduced a novel molecular design that incorporates a spiro-piperidine unit into synthetic bacteriochlorins, aiming to suppress dehydrogenation, enable nitrogen derivatization, and tailor the spectral properties of the molecules (Reddy et al., 2013).

Characterization and Structural Insights : Detailed structural analysis and characterization techniques, such as X-ray crystallography and spectroscopic methods, are essential for understanding the conformation and geometry of synthesized compounds. Naveen et al. (2015) provided insight into the crystal and molecular structure of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O3S/c1-23-14-6-7-19(11-14)13-4-8-20(9-5-13)24(21,22)16-10-12(17)2-3-15(16)18/h2-3,10,13-14H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXPIHMIUSXXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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